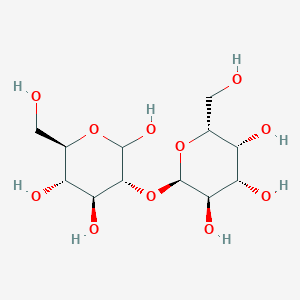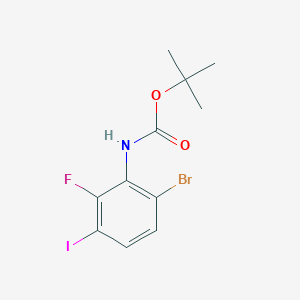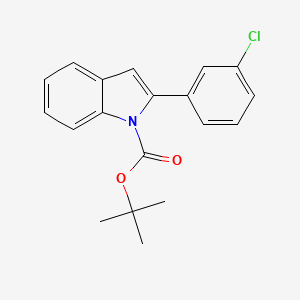
tert-Butyl 2-(3-chlorophenyl)-1H-indole-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 2-(3-chlorophenyl)-1H-indole-1-carboxylate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a tert-butyl ester group, a chlorophenyl group, and an indole core structure.
準備方法
The synthesis of tert-Butyl 2-(3-chlorophenyl)-1H-indole-1-carboxylate typically involves the reaction of 3-chlorophenylboronic acid with tert-butyl 1H-indole-1-carboxylate under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or dimethylformamide at elevated temperatures .
化学反応の分析
tert-Butyl 2-(3-chlorophenyl)-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
科学的研究の応用
tert-Butyl 2-(3-chlorophenyl)-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of tert-Butyl 2-(3-chlorophenyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole core structure is known to interact with various enzymes and receptors in the body, leading to its biological effects. The chlorophenyl group enhances its binding affinity and specificity towards these targets .
類似化合物との比較
tert-Butyl 2-(3-chlorophenyl)-1H-indole-1-carboxylate can be compared with other indole derivatives such as:
tert-Butyl 2-(4-chlorophenyl)-1H-indole-1-carboxylate: Similar structure but with a different position of the chlorine atom.
tert-Butyl 2-(3-bromophenyl)-1H-indole-1-carboxylate: Similar structure but with a bromine atom instead of chlorine.
tert-Butyl 2-(3-methylphenyl)-1H-indole-1-carboxylate: Similar structure but with a methyl group instead of chlorine.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their substituents .
特性
分子式 |
C19H18ClNO2 |
|---|---|
分子量 |
327.8 g/mol |
IUPAC名 |
tert-butyl 2-(3-chlorophenyl)indole-1-carboxylate |
InChI |
InChI=1S/C19H18ClNO2/c1-19(2,3)23-18(22)21-16-10-5-4-7-14(16)12-17(21)13-8-6-9-15(20)11-13/h4-12H,1-3H3 |
InChIキー |
LCZFVNDMZLIQSV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1C3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


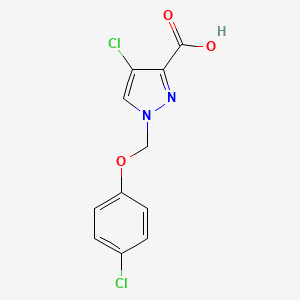
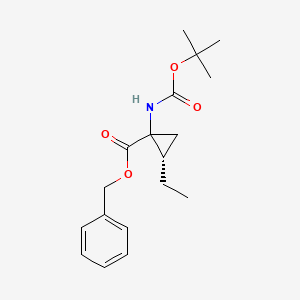
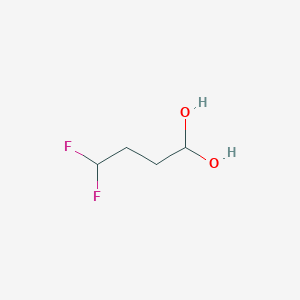
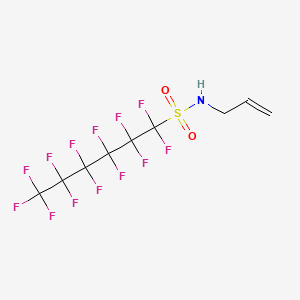


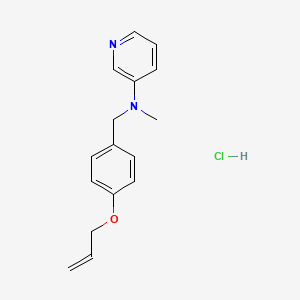
![N-(2,4-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide](/img/structure/B12841694.png)
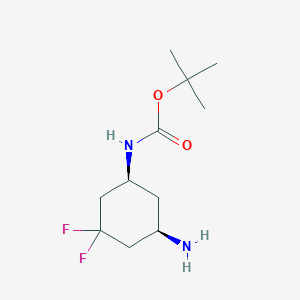
![7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine phosphate](/img/structure/B12841704.png)
